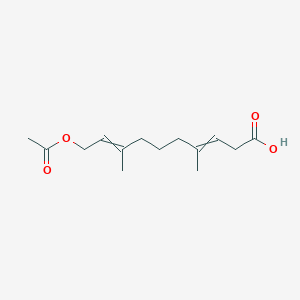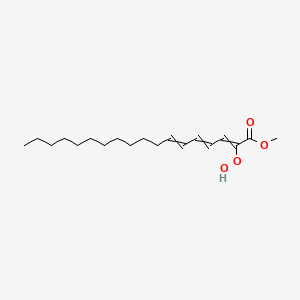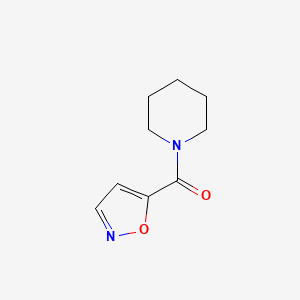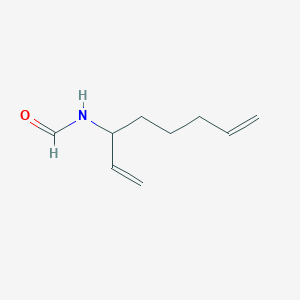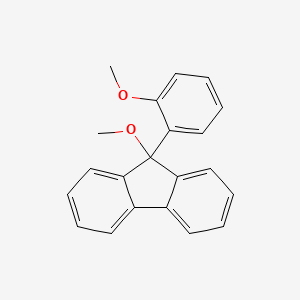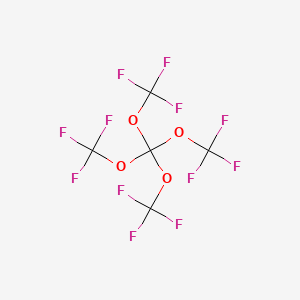
Tetrakis(trifluoromethoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trifluoromethoxy)methane is a fluorinated organic compound with the chemical formula C(CF3O)4 It is characterized by the presence of four trifluoromethoxy groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(trifluoromethoxy)methane typically involves the reaction of a suitable precursor with trifluoromethoxy reagents. One common method is the reaction of carbon tetrachloride with trifluoromethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with trifluoromethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(trifluoromethoxy)methane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The presence of multiple trifluoromethoxy groups allows for addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .
Scientific Research Applications
Chemistry
In chemistry, tetrakis(trifluoromethoxy)methane is used as a building block for the synthesis of novel fluorinated compounds. Its unique structure and properties make it valuable for designing molecules with enhanced stability and reactivity .
Biology and Medicine
In biology and medicine, the compound is explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethoxy groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical resistance and thermal stability make it suitable for various high-performance applications .
Mechanism of Action
The mechanism of action of tetrakis(trifluoromethoxy)methane involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom.
Tetrakis(4-iodophenyl)methane: A compound with four iodophenyl groups attached to a central carbon atom.
Uniqueness
Tetrakis(trifluoromethoxy)methane is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and resistance to hydrolysis. These properties differentiate it from other similar compounds and make it valuable for specialized applications .
Properties
CAS No. |
92639-87-7 |
|---|---|
Molecular Formula |
C5F12O4 |
Molecular Weight |
352.03 g/mol |
IUPAC Name |
tetrakis(trifluoromethoxy)methane |
InChI |
InChI=1S/C5F12O4/c6-1(7,8)18-5(19-2(9,10)11,20-3(12,13)14)21-4(15,16)17 |
InChI Key |
RDKTYTPOMDGHCP-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(F)(F)F)(OC(F)(F)F)(OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


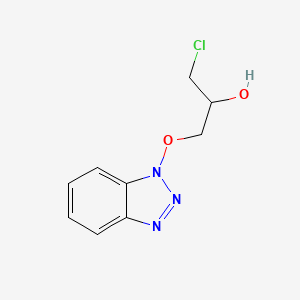
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
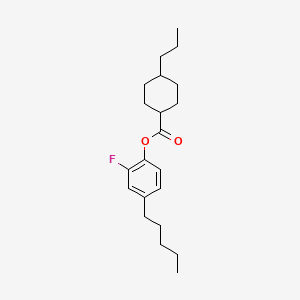
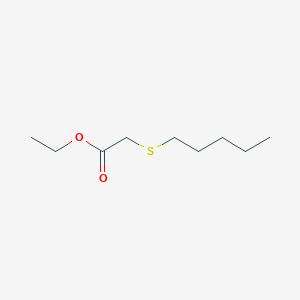
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
